molecular formula C9H6O5 B7904050 2-(Benzo[d][1,3]dioxol-4-yl)-2-oxoacetic acid

2-(Benzo[d][1,3]dioxol-4-yl)-2-oxoacetic acid

Cat. No.: B7904050
M. Wt: 194.14 g/mol
InChI Key: NVLCGBWRICWMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzo[d][1,3]dioxol-4-yl)-2-oxoacetic acid is an organic compound that features a benzodioxole ring fused to an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-4-yl)-2-oxoacetic acid typically involves the reaction of piperonal with suitable reagents. One common method includes the use of sodium hydroselenide (NaHSe) in the presence of piperidine hydrochloride and ethanol as a solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification techniques such as column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3]dioxol-4-yl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3]dioxol-4-yl)-2-oxoacetic acid involves its interaction with molecular targets such as enzymes. For instance, its derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins. This inhibition can lead to anti-inflammatory and analgesic effects . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and thus exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole: A structural motif present in many natural products with various biological activities.

    Piperonal: A precursor in the synthesis of benzodioxole derivatives, known for its pleasant aroma and use in perfumery.

    Sesamol: A natural antioxidant found in sesame oil, with a benzodioxole structure.

Uniqueness

2-(Benzo[d][1,3]dioxol-4-yl)-2-oxoacetic acid is unique due to its specific combination of the benzodioxole ring and oxoacetic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(1,3-benzodioxol-4-yl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O5/c10-7(9(11)12)5-2-1-3-6-8(5)14-4-13-6/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLCGBWRICWMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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